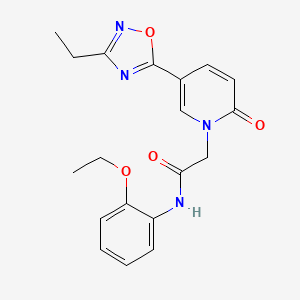

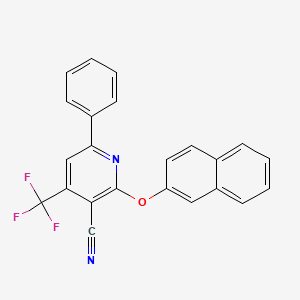

![molecular formula C21H19F3N4O3 B2505185 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034531-39-8](/img/structure/B2505185.png)

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which is a core structure for various biologically active compounds. The trifluoromethyl group attached to the phenyl ring and the acetyl group linked to the piperidinyl moiety suggest that this compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been described as a straightforward process starting from 2-chloropyridine-3-carboxylic acid, involving esterification, nucleophilic aromatic substitution, amide formation, and ring closure . This method allows for the introduction of two identical or different groups attached to nitrogen, which could be adapted to synthesize the compound by incorporating the appropriate trifluoromethylphenylacetyl and piperidinyl substituents.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been explored through various synthetic methods, which could be applied to the compound of interest. For instance, the synthesis and structural exploration of imidazolidine derivatives have been performed using X-ray diffraction and DFT calculations, which could provide insights into the preferred tautomeric forms and electronic properties of the compound .

Chemical Reactions Analysis

The pyrido[2,3-d]pyrimidine core has been involved in various chemical reactions, including three-component condensations , regioselective aminations , and reactions with aldehydes, aryldiazonium chlorides, and enaminones . These reactions could potentially be applied to the compound to further modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones vary significantly with structural diversity, as demonstrated by a range of solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values . The presence of the trifluoromethyl group and the acetyl piperidinyl moiety in the compound of interest could further influence these properties, potentially affecting its biopharmaceutical profile.

Relevant Case Studies

While specific case studies on the compound "3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not provided, the literature on related compounds suggests that such derivatives could serve as selective inhibitors of enzymes like aromatase , or as precursors for novel heterocyclic compounds with potential pharmaceutical applications [3, 6]. Further studies could explore the biological activities of this compound in various assays to determine its potential as a therapeutic agent.

科学的研究の応用

Synthesis and Chemical Properties

The efficient synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives has been achieved through a straightforward protocol. This involves the tandem Knoevenagel–Michael addition of 6-aminopyrimidine-2,4(1H,3H)-dione, aryldehyde, and ethyl 4,4,4-trifluoro-3-oxobutanoate in DMSO, catalyzed by piperidine. This method leads to the formation of aromatized compounds through unexpected spontaneous dehydration and auto-oxidation under the reaction conditions. The structural determination of these new compounds has been facilitated by spectroscopic methods, offering a potential pathway for the synthesis of related compounds including the specified chemical compound (Wang et al., 2017).

Potential Pharmacological Activities

Research into pyrido[2,3-d]pyrimidine derivatives has highlighted their diverse potential pharmacological activities. A study on new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids investigated their expected high potential in the field of antibacterial and antitumor agents. The synthesized compounds demonstrated variable antibacterial activities and, in some cases, antifungal activities, indicating the broad therapeutic potential of these derivatives (Alwan et al., 2014).

Antibacterial and Antifungal Activities

Further research into the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives has been conducted. One study synthesized compounds through microwave-assisted synthesis, which then underwent screening for their antibacterial properties. This research underscores the potential use of these derivatives in addressing bacterial infections, showcasing their relevance in the development of new antimicrobial agents (Merugu et al., 2010).

特性

IUPAC Name |

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3/c22-21(23,24)14-4-1-3-13(11-14)12-17(29)27-9-6-15(7-10-27)28-19(30)16-5-2-8-25-18(16)26-20(28)31/h1-5,8,11,15H,6-7,9-10,12H2,(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTZJXUMCYSPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)